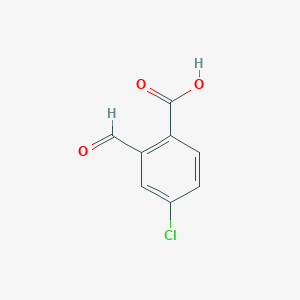

4-Chloro-2-formylbenzoic acid

Übersicht

Beschreibung

4-Chloro-2-formylbenzoic acid is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a chloro substituent and a formyl group on a benzoic acid framework. This compound is not directly discussed in the provided papers, but its derivatives and related compounds are extensively studied, indicating the importance of halogen-substituted benzoic acids in synthetic chemistry.

Synthesis Analysis

The synthesis of derivatives of 2-formylbenzoic acids, which are closely related to 4-chloro-2-formylbenzoic acid, has been explored through multicomponent reactions. For instance, a novel four-component reaction involving 2-formylbenzoic acids has been developed to efficiently prepare alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives, highlighting the synthetic utility of formylbenzoic acids in constructing complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-4-nitrobenzoic acid, has been investigated using various techniques including infrared spectra, differential scanning calorimetry, and X-ray diffraction. These studies have revealed the existence of polymorphic forms and provided insights into the solid-state behavior of these compounds . Similarly, the molecular structure of 4-chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a building block for the synthesis of various heterocyclic scaffolds, demonstrating the structural versatility of chloro-substituted benzoic acids .

Chemical Reactions Analysis

The reactivity of chloro-substituted benzoic acids has been exploited in various chemical reactions. For example, 2-chloro-4-nitrobenzoic acid has been used to synthesize a series of molecular salts through a crystal engineering approach, indicating its potential in forming diverse supramolecular structures . Additionally, the co-crystallization of 2-chloro-4-nitrobenzoic acid with nicotinamide has been studied, showcasing the ability of these acids to engage in hydrogen bonding and form stable co-crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted benzoic acids are influenced by their molecular structure. The presence of halogen atoms and functional groups such as nitro, formyl, or carboxylic acid groups can significantly affect properties like melting point, solubility, and reactivity. For instance, the melting point of a co-crystal formed from 2-chloro-4-nitrobenzoic acid and nicotinamide was found to be higher than that of the pure components, indicating enhanced thermal stability . Theoretical calculations, such as DFT and TD-DFT, have been employed to characterize the spectroscopic properties and electronic structure of related compounds, providing a deeper understanding of their chemical behavior .

Wissenschaftliche Forschungsanwendungen

1. Reactivity and Emission Properties in Metal Complexes

4-Chloro-2-formylbenzoic acid plays a significant role in the synthesis and characterization of metal complexes. For instance, it is used in the formation of copper(II), zinc(II), and cadmium(II) formylbenzoate complexes, which exhibit unique reactivity and emission properties. These complexes, particularly the zinc and cadmium versions, demonstrate fluorescence and are capable of detecting nitroaniline isomers due to their differentiable sensitivity. This application is crucial in sensing technologies, as detailed in a study by Nath, Tarai, and Baruah (2019) (Nath, Tarai, & Baruah, 2019).

2. Solubility Studies

The solubility of 4-Chloro-2-formylbenzoic acid in various solvents, such as ethanoic acid and water, is a topic of interest in chemical engineering. Solubility data, as investigated by Sun, Qu, and Zhao (2010), provide crucial insights for its application in different chemical processes. Understanding its solubility behavior in different solvents and at various temperatures aids in optimizing its use in diverse chemical applications (Sun, Qu, & Zhao, 2010).

3. Enzyme Engineering

In the field of biochemistry, 4-Chloro-2-formylbenzoic acid is used as a probe in enzyme engineering studies. Payongsri et al. (2012) utilized it to study the reaction rates of transketolase with aromatic aldehydes, leading to the production of novel α,α-dihydroxyketones. These findings have implications in enzymatic synthesis and biocatalysis, enhancing the efficiency and yield of biochemically relevant reactions (Payongsri et al., 2012).

4. Multicomponent Chemical Reactions

4-Chloro-2-formylbenzoic acid serves as a key component in various multicomponent chemical reactions. For instance, Soleimani and Zainali (2011) reported its use in the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives. This application is significant in the field of organic synthesis, providing efficient pathways to construct complex molecules with high atom economy (Soleimani & Zainali, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEFASLCDWQSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452976 | |

| Record name | 2-Formyl-4-chlorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-formylbenzoic acid | |

CAS RN |

4657-56-1 | |

| Record name | 2-Formyl-4-chlorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

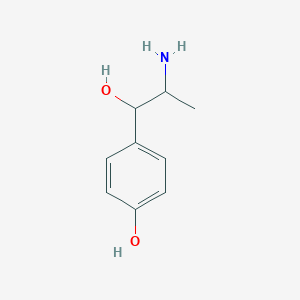

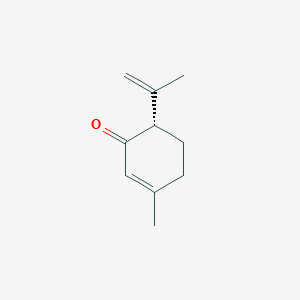

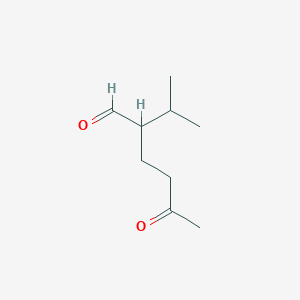

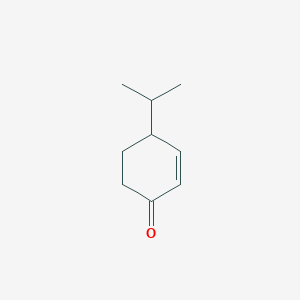

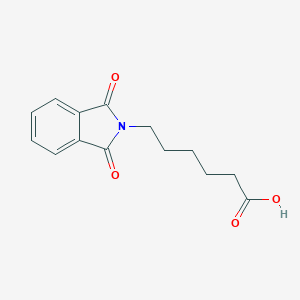

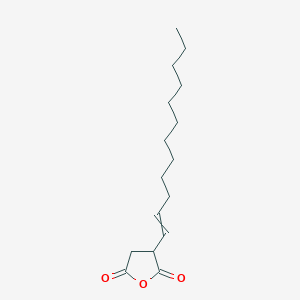

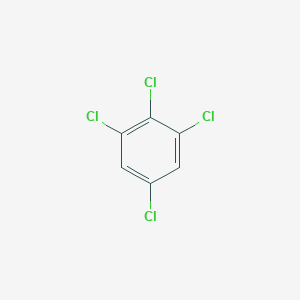

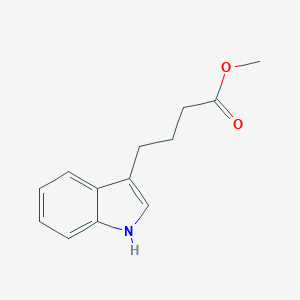

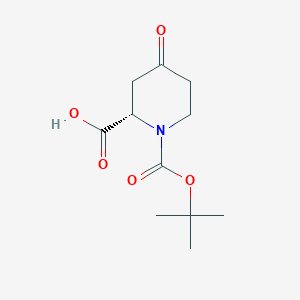

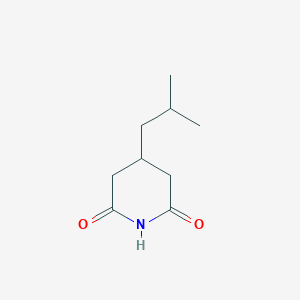

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)